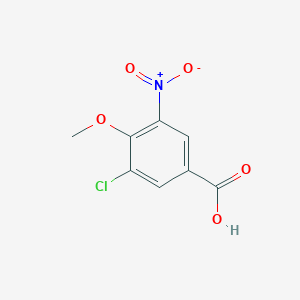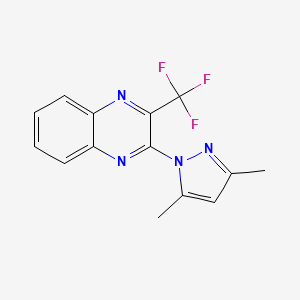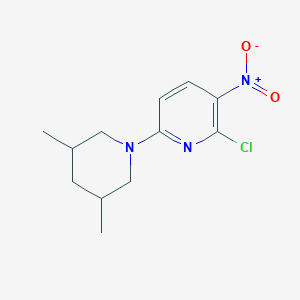![molecular formula C10H5F2NO2S B2861981 (5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 503826-74-2](/img/structure/B2861981.png)
(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione” is a complex organic compound. The name suggests it contains a thiazolidine-dione group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . The compound also contains a 2,6-difluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with fluorine atoms attached at the 2nd and 6th positions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazolidine-dione group would form a five-membered ring with sulfur and nitrogen atoms, and the 2,6-difluorophenyl group would be a six-membered carbon ring with fluorine atoms at the 2nd and 6th positions .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the functional groups present. The thiazolidine-dione group might be involved in reactions with nucleophiles or bases, while the 2,6-difluorophenyl group might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiazolidine-dione group and the aromatic 2,6-difluorophenyl group could affect its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
- A study by Chandrappa et al. (2008) explored thiazolidine-2,4-dione derivatives for their antiproliferative activity against various human cancer cell lines. The study found that certain synthesized compounds, including variants of thiazolidine-2,4-dione, demonstrated potent antiproliferative activity on carcinoma cell lines (Chandrappa et al., 2008).
Corrosion Inhibition
- Research by Yadav et al. (2015) investigated thiazolidinedione derivatives as inhibitors for mild steel corrosion in hydrochloric acid solutions. The study concluded that these inhibitors were effective, with their efficiency increasing with concentration (Yadav et al., 2015).
Antifungal Properties
- A 2020 study by Volkova et al. explored a novel potential antifungal compound related to the thiazolidinedione class, focusing on its solubility and partitioning processes in biologically relevant solvents (Volkova et al., 2020).
Antibacterial and Antifungal Activity
- Mohanty et al. (2015) synthesized derivatives of 5-(aminomethylene)thiazolidine-2,4-dione, finding that these compounds had antibacterial activity, with some exhibiting good to excellent activity against various bacterial and fungal strains (Mohanty et al., 2015).
Anti-inflammatory Potential
- A study by Uchôa et al. (2009) on the thiazolidinone chemical series, including (5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione derivatives, highlighted their potential as anti-inflammatory agents in pre-clinical studies (Uchôa et al., 2009).
Aldose Reductase Inhibitory Activity
- Research by Sever et al. (2021) focused on identifying potent aldose reductase inhibitors among thiazolidinedione derivatives. They found significant inhibitory activities in some derivatives, indicating potential applications in managing diabetic complications (Sever et al., 2021).
Eigenschaften
IUPAC Name |
(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2S/c11-6-2-1-3-7(12)5(6)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUQQPMAKGYQEG-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=C2C(=O)NC(=O)S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=C\2/C(=O)NC(=O)S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2861898.png)
![Ethyl 1-[[3-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl]piperidine-4-carboxylate](/img/structure/B2861900.png)



![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2861909.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2861910.png)



![3-(Prop-2-enoylamino)-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B2861918.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide dioxalate](/img/structure/B2861919.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2861920.png)
